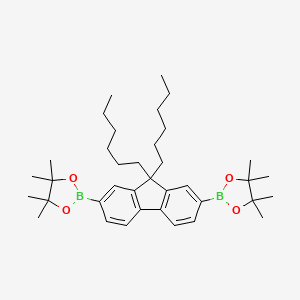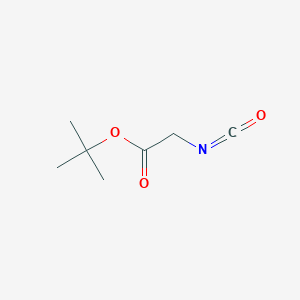
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Übersicht
Beschreibung
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C37H56B2O4 and its molecular weight is 586.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
The compound "2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)" has been explored in various scientific research applications, particularly in the synthesis of conjugated polymers and copolymers for optical and electronic uses. For instance, this compound has been utilized in the synthesis of deeply colored polymers containing isoDPP units, which exhibit solubility in common organic solvents and have potential applications in organic electronics due to their color properties and solubility characteristics (Welterlich, Charov, & Tieke, 2012).
Luminescent Materials
The compound also plays a crucial role in the development of luminescent materials. Research has shown its use in creating polymers with high luminescence, which are considered for use in organic light-emitting diodes (OLEDs) and other photonic applications. For example, fluorene-based copolymers bearing this compound have been synthesized to exhibit bright blue emission, which is essential for OLED technology (Cheon, Joo, Kim, Jin, & Shin, 2005).
Solar Cell Applications
In the context of renewable energy, this compound has been incorporated into copolymers for organic solar cell (OSC) applications. These copolymers demonstrate narrow optical band gaps and absorption spectra extending into the NIR region, making them suitable for OSC applications due to their efficient light absorption and thermal stability characteristics (Meena, Mohammad, Dutta, & Jacob, 2018).
Sensory Applications
Additionally, fluorene-based copolymers synthesized using this compound have been investigated for their sensory applications. These materials exhibit selectivity towards specific metal ions, such as Fe3+ ions, showcasing their potential in environmental monitoring and chemical sensing technologies (Ibrahimova, Kocak, Önal, & Tuncel, 2013).
Wirkmechanismus
Target of Action
The primary target of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is the organic semiconducting materials used in the synthesis of Organic Light Emitting Diodes (OLED), Polymer Light Emitting Diodes (PLED), Organic Field-Effect Transistors (OFET), and Polymer Solar Cells .
Mode of Action
The compound interacts with its targets by being incorporated into the structure of the semiconducting materials. It contributes to the fluorescence of these materials, which is a key property in their function as light-emitting diodes .
Biochemical Pathways
The compound is involved in the pathway of organic synthesis. Specifically, a common production method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product .
Pharmacokinetics
Its physical properties such as purity, molecular weight, and storage temperature are crucial for its stability and efficacy .
Result of Action
The result of the compound’s action is the emission of high-efficiency and stable blue light in OLEDs. This makes it widely used in the fields of displays and lighting equipment .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as temperature and humidity. It is recommended to store the compound in a dry environment at room temperature to maintain its stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic semiconducting materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency and stability of the resulting materials.
Cellular Effects
The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the efficiency of electron transport in cells, thereby improving the overall cellular function . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity and influencing gene expression . These interactions are crucial for the compound’s role in enhancing the efficiency of organic semiconducting materials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, even after its degradation.
Dosage Effects in Animal Models
The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic efficiency. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions are essential for the compound’s role in enhancing the efficiency of organic semiconducting materials.
Transport and Distribution
Within cells and tissues, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical effects. The compound’s distribution within cells is crucial for its role in modulating cellular function and metabolic processes.
Subcellular Localization
The subcellular localization of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes. The compound’s presence in specific subcellular compartments enhances its ability to interact with key biomolecules and influence cellular function.
Eigenschaften
IUPAC Name |
2-[9,9-dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56B2O4/c1-11-13-15-17-23-37(24-18-16-14-12-2)31-25-27(38-40-33(3,4)34(5,6)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35(7,8)36(9,10)43-39/h19-22,25-26H,11-18,23-24H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMYBWUPCWTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608936 | |
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254755-24-3 | |
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene in the synthesis of conjugated polymers?
A1: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene serves as a key monomer in the synthesis of conjugated polymers via Suzuki coupling polymerization. [, ] This compound contains two boronic ester groups that react with bromide-bearing aromatic compounds, enabling the formation of alternating copolymers. [, ] This specific monomer introduces fluorene units into the polymer backbone, contributing to the material's fluorescence and electronic properties. []
Q2: How does the incorporation of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene influence the properties of the resulting conjugated polymers?
A2: The presence of fluorene units, derived from 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene, significantly impacts the properties of the synthesized conjugated polymers. For instance, fluorene units contribute to the polymer's fluorescence, making them suitable for applications like organic molecule sensing and cell labeling. [] Furthermore, the alkyl chains (hexyl groups) on the fluorene unit enhance the solubility of the resulting polymers in common organic solvents, which is crucial for processing and solution-based applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)





